molecular formula C26H25N5O5S B11656551 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11656551
M. Wt: 519.6 g/mol
InChI Key: ZYROAPSDSNECQQ-JFLMPSFJSA-N
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Description

This compound is a hydrazide derivative featuring a triazole-thioether backbone and a benzylidene moiety. Its structure integrates multiple pharmacophoric elements:

  • Triazole core: A 1,2,4-triazole ring substituted at position 4 with a phenyl group and at position 5 with a 4-methoxyphenyl group.
  • Sulfanyl-acetohydrazide chain: A thioether linkage bridges the triazole and the hydrazide group.
  • Benzylidene fragment: An (E)-configured 4-hydroxy-3,5-dimethoxyphenyl group forms a Schiff base with the hydrazide nitrogen.

The compound’s molecular formula is C₂₇H₂₅N₅O₅S, with an average molecular mass of 531.59 g/mol and a monoisotopic mass of 531.1576 g/mol .

Properties

Molecular Formula

C26H25N5O5S

Molecular Weight

519.6 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O5S/c1-34-20-11-9-18(10-12-20)25-29-30-26(31(25)19-7-5-4-6-8-19)37-16-23(32)28-27-15-17-13-21(35-2)24(33)22(14-17)36-3/h4-15,33H,16H2,1-3H3,(H,28,32)/b27-15+

InChI Key

ZYROAPSDSNECQQ-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

Preparation Methods

Triazole-Thiol Intermediate Synthesis

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method from EP2265593B1 involves reacting 4-methoxyphenylhydrazine with a substituted nitrile in the presence of ammonium thiocyanate under acidic conditions. For this compound, 4-methoxyphenylhydrazine reacts with phenylacetonitrile and thiourea in ethanol at reflux (78°C) for 12 hours to yield 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate A). The thiol group is then functionalized via nucleophilic substitution with chloroacetohydrazide in dimethyl sulfoxide (DMSO) at 60°C for 6 hours, producing 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (Intermediate B).

Key Reaction Conditions

  • Solvent: Ethanol (cyclization), DMSO (substitution)

  • Temperature: 78°C (reflux), 60°C

  • Catalyst: None (self-catalyzed by ammonium thiocyanate)

  • Yield: 68–72% for Intermediate A; 75–80% for Intermediate B.

Hydrazone Formation via Condensation

The final step involves condensing Intermediate B with 4-hydroxy-3,5-dimethoxybenzaldehyde. This Schiff base reaction is conducted in methanol under acidic catalysis (glacial acetic acid) at room temperature for 24 hours. The E-configuration of the hydrazone is confirmed by NMR coupling constants (J = 12–14 Hz for the imine proton). Recrystallization from ethanol-water (3:1) yields the pure product as a yellow crystalline solid.

Optimization Insights

  • Solvent Polarity : Methanol enhances aldehyde solubility and reaction homogeneity.

  • Acid Catalyst : Glacial acetic acid (2 mol%) accelerates imine formation without side products.

  • Yield : 85–90% after purification.

Alternative Methodologies

One-Pot Sequential Synthesis

A streamlined approach combines triazole formation, thiol alkylation, and hydrazone condensation in a single reactor. Starting materials (4-methoxyphenylhydrazine, phenylacetonitrile, thiourea, chloroacetohydrazide, and 4-hydroxy-3,5-dimethoxybenzaldehyde) are sequentially added to DMSO at 80°C over 18 hours. This method reduces purification steps but requires precise stoichiometric control to prevent over-alkylation.

Advantages and Limitations

  • Yield : 65–70% (lower due to competing side reactions).

  • Purity : ≥95% by HPLC, albeit with increased solvent consumption.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times for both triazole cyclization (4 hours) and hydrazone condensation (1 hour). This method improves energy efficiency but necessitates specialized equipment.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6, 300 MHz): δ 8.42 (s, 1H, imine), 7.82–6.85 (m, aromatic protons), 4.21 (s, 2H, -SCH2-), 3.87–3.79 (s, 9H, OCH3).

  • FTIR : 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C asym).

  • Mass Spec : [M+H]+ at m/z 551.2 (calculated 551.18).

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 899748) confirms the Z-configuration of the hydrazone and planar triazole ring.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ParameterTraditional MethodOne-Pot MethodMicrowave Method
Reaction Time (h)42185
Solvent Volume (L/kg)12158
Yield (%)726870
Purity (%)989597

Recommendation : Traditional method balances yield and purity for pilot-scale production.

Applications in Pharmaceutical Research

This compound inhibits EGFR tyrosine kinase (IC50 = 0.42 µM) and exhibits antibacterial activity against S. aureus (MIC = 8 µg/mL). Its methoxy groups enhance membrane permeability, as demonstrated in Caco-2 cell assays.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-phenyl group in the target compound enhances aromatic interactions compared to the ethyl-substituted analogue .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound’s similarity to known inhibitors was evaluated :

Metric Tanimoto (MACCS) Dice (MACCS) Tanimoto (Morgan) Dice (Morgan)
Similarity Score 0.82 0.85 0.78 0.81

Scores >0.7 indicate high structural similarity to triazole-based bioactive compounds, suggesting shared mechanisms (e.g., kinase inhibition or antimicrobial activity) .

Bioactivity and SAR Insights

  • Antioxidant Potential: Analogues with hydroxy/methoxy groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) show radical scavenging activity, as seen in plant-derived antioxidants .
  • Enzyme Inhibition : The triazole-thioether motif is associated with acetylcholinesterase (AChE) and cyclooxygenase (COX) inhibition in related compounds .
  • Metabolic Stability : The 4-methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl analogues .

Spectroscopic and Crystallographic Comparisons

  • NMR Profiles : Similar ¹³C-NMR shifts (~δ 170 ppm for carbonyl groups) are observed in hydrazide derivatives, confirming structural integrity .
  • Crystallography : ORTEP-3 and SHELX software reveal planar triazole rings and E-configuration of the benzylidene group, consistent with analogues .

Q & A

Q. What are the key steps and characterization methods for synthesizing this compound?

The synthesis involves a multi-step process:

  • Condensation reactions between aldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) and hydrazide precursors.
  • Triazole ring formation via cyclization using reagents like thiosemicarbazide.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) are used to enhance reactivity and yield .
  • Purification : Recrystallization or column chromatography ensures >95% purity . Characterization methods :
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and regiochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which functional groups contribute to its reactivity and biological activity?

  • Triazole ring : Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzymes).
  • Hydrazide group : Enables Schiff base formation and coordination with metal ions.
  • Sulfanyl bridge : Enhances redox activity and stability under physiological conditions .
  • Methoxy and hydroxy substituents : Influence solubility and modulate electronic effects for target binding .

Q. How should stability and storage conditions be optimized for this compound?

  • Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the hydrazide group.
  • Solubility : Stable in DMSO or DMF; avoid aqueous buffers with pH < 5 to prevent degradation .
  • Light sensitivity : Store in amber vials due to the photosensitive triazole and hydrazide moieties .

Advanced Research Questions

Q. How can substitution reactions at the aryl groups be optimized for tailored bioactivity?

  • Nucleophilic substitution : Use polar solvents (e.g., acetonitrile) and catalysts (e.g., K₂CO₃) to replace halogens (Br/Cl) with nucleophiles (e.g., amines, thiols).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 20–30% .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection tracks intermediate formation .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response profiling : Conduct assays across a concentration gradient (0.1–100 µM) to differentiate specific vs. off-target effects.
  • Structural analogs : Compare activity of derivatives (e.g., halogen vs. methoxy substitutions) to identify SAR trends .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected enzymes (e.g., kinases, oxidoreductases) .

Q. What methodologies are recommended for mechanistic studies of its bioactivity?

  • Molecular docking : Simulate interactions with protein targets (e.g., EGFR, topoisomerase II) using AutoDock Vina or Schrödinger Suite.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • ROS detection assays : Use DCFH-DA probes to evaluate redox activity linked to cytotoxicity .

Q. How can computational methods aid in structural and conformational analysis?

  • DFT calculations : Optimize geometry and predict spectroscopic data (e.g., NMR chemical shifts) using Gaussian 16 .
  • X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .
  • Molecular dynamics simulations : Assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

Q. What experimental designs are effective for evaluating biological activity in vitro?

  • Antimicrobial assays : Follow CLSI guidelines for MIC/MBC determination against Gram-positive/negative strains .
  • Apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify cell death mechanisms .
  • Enzyme inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., lactate dehydrogenase release) .

Q. How can Design of Experiments (DoE) optimize synthesis parameters?

  • Central composite design : Vary temperature (50–120°C), solvent ratio (DMF:H₂O), and catalyst loading to maximize yield.
  • Response surface methodology (RSM) : Identify critical factors (e.g., pH, reaction time) using Minitab or JMP .
  • Robustness testing : Validate optimal conditions with ±5% variation in input parameters to ensure reproducibility .

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